molecular formula C9H7BrF3NO3 B8232265 Methyl 6-bromo-3-(2,2,2-trifluoroethoxy)picolinate

Methyl 6-bromo-3-(2,2,2-trifluoroethoxy)picolinate

Cat. No.: B8232265
M. Wt: 314.06 g/mol
InChI Key: IXCLOMBZFPHGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-(2,2,2-trifluoroethoxy)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromine atom at the 6th position and a trifluoroethoxy group at the 3rd position on the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-(2,2,2-trifluoroethoxy)picolinate typically involves the following steps:

    Bromination: The starting material, 3-hydroxy-6-methylpicolinate, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Trifluoroethoxylation: The brominated intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to introduce the trifluoroethoxy group at the 3rd position.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The trifluoroethoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 6-bromo-3-(2,2,2-trifluoroethoxy)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-(2,2,2-trifluoroethoxy)picolinate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl 6-bromo-3-(trifluoromethyl)picolinate: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    Methyl 6-bromo-3-(methoxy)picolinate: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    Methyl 6-bromo-3-(ethoxy)picolinate: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

Uniqueness: Methyl 6-bromo-3-(2,2,2-trifluoroethoxy)picolinate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and bioactive molecules with specific desired properties.

Properties

IUPAC Name

methyl 6-bromo-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c1-16-8(15)7-5(2-3-6(10)14-7)17-4-9(11,12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCLOMBZFPHGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.